N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine is a chemical compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is categorized under heterocyclic compounds and is recognized for its potential biological activities, particularly in pharmacology.
The compound has been identified with various identifiers, including its CAS number 71429739. It belongs to the class of sulfanyl-containing amines, which are often explored for their biochemical properties. Its structural complexity, featuring a pyrimidine ring and a dimethylamine group, positions it as a candidate for further pharmaceutical research.
The synthesis of N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine typically involves multi-step organic synthesis techniques. The general approach includes:
Each step requires careful control of reaction conditions to optimize yield and purity.
The molecular formula for N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine is . Its molecular structure features:
The compound's structural representation can be visualized using SMILES notation: CN(C)CCSC1=C(N=C(N)C(=C1)C=C(C)C)C
. This notation encapsulates the arrangement of atoms and bonds within the molecule.
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological profile.
The mechanism of action for N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine is primarily related to its interaction with biological receptors or enzymes. It is hypothesized that:
Research into this compound's specific mechanisms is ongoing, focusing on its potential therapeutic applications.
The physical properties of N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications.
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine has potential applications in:
Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry and pharmacology.
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4